4-Iodoisoquinoline

Descripción

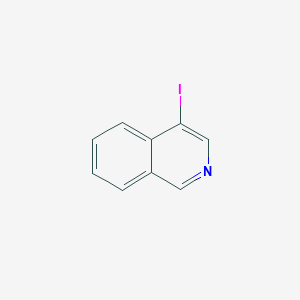

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCCFSUFGFVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348838 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-33-2 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodoisoquinoline and Its Derivatives

Direct C4-Iodination Approaches

The direct functionalization of C-H bonds is an atom-economical and efficient strategy for synthesizing substituted heterocycles. For isoquinoline (B145761), the C4 position is susceptible to electrophilic attack, but achieving high regioselectivity can be challenging. Research has led to specific methods that favor iodination at this site.

Regioselective Iodination Strategies

Direct iodination of the isoquinoline core to selectively yield the 4-iodo derivative has been achieved through several methods. One effective protocol involves a radical-based direct C-H iodination. This method has been reported to produce 4-iodoisoquinoline in a 72% yield. rsc.orgrsc.org

Another powerful and cost-effective strategy for the direct C4-halogenation of isoquinolines, including iodination, employs a one-pot sequence. nih.gov This process involves:

Dearomatization: The isoquinoline ring is temporarily dearomatized using Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Electrophilic Halogenation: The dearomatized intermediate is then treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS), which selectively attacks the C4 position.

Rearomatization: An acid-promoted rearomatization step restores the aromaticity of the isoquinoline ring, yielding the this compound product.

This method demonstrates high site selectivity for the C4 position and accommodates a good range of functional groups on the benzo portion of the isoquinoline ring (C5-C8). nih.gov

Table 1: Examples of Direct C4-Iodination of Isoquinoline

| Method | Reagents | Conditions | Yield | Reference |

| Radical C-H Iodination | K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O, TFA | Dichloroethane, 130 °C | 72% | rsc.org |

| Boc₂O-Mediated Dearomatization | 1. Boc₂O 2. NIS 3. Acid | One-pot sequence | - | nih.gov |

Mechanistic Investigations of Direct Iodination

The mechanisms underpinning these direct iodination strategies have been investigated to understand the basis of their regioselectivity.

For the radical-based C-H iodination, it is proposed that an iodo radical (I•) is generated in situ. rsc.org This radical species then attacks the electron-rich positions of the isoquinoline ring. The selectivity for the C4 position in isoquinoline (versus C3 in quinoline) is consistent with the predicted sites of radical attack on these heterocycles. rsc.orgrsc.org

The Boc₂O-mediated dearomatization strategy follows a distinct, non-radical pathway. The initial reaction with Boc₂O forms a 1,2-dihydroisoquinoline (B1215523) intermediate. This dearomatization effectively isolates the C4 position as an electron-rich enamine-like double bond. This activated position then undergoes a highly regioselective electrophilic substitution with the iodine source (e.g., NIS). The final step is the acid-catalyzed elimination of the Boc group and restoration of the aromatic isoquinoline ring system. nih.gov This dearomatization-rearomatization sequence provides a reliable method for overcoming the challenges of direct electrophilic aromatic substitution on the unmodified isoquinoline ring.

Indirect Synthesis via Precursor Functionalization

Indirect methods provide alternative routes to this compound, often starting from pre-functionalized isoquinolines or by constructing the heterocyclic ring with the iodine atom already incorporated into one of the precursors.

Conversion from 4-Halo- (e.g., 4-Bromo-) Isoquinolines

The halogen exchange, or Finkelstein reaction, is a classic method for preparing iodoalkanes and has been adapted for aromatic systems. wikipedia.orgbyjus.com The conversion of more readily available 4-bromoisoquinoline (B23445) to this compound is a synthetically valuable transformation. While classic Finkelstein conditions (sodium iodide in acetone) are typically ineffective for aryl halides, the so-called "aromatic Finkelstein reaction" can be achieved using transition metal catalysis. wikipedia.org Catalysts such as copper(I) iodide, often used in combination with diamine ligands, or systems based on nickel bromide and tri-n-butylphosphine have been found to facilitate this halogen exchange on aromatic rings. wikipedia.org This approach is dependent on the availability of the 4-bromo precursor.

Cyclization Reactions Incorporating an Iodine Moiety

A highly effective strategy for creating complex isoquinolines involves the cyclization of acyclic precursors in a manner that installs the iodine atom at the C4 position during the ring-forming step. One prominent example is the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics. nih.govacs.orgorganic-chemistry.org

In this reaction, a 2-alkynyl benzyl (B1604629) azide derivative is treated with an electrophilic iodine source. nih.govacs.org A range of iodine donors can be used, including molecular iodine (I₂), N-Iodosuccinimide (NIS), or the Barluenga reagent (Py₂IBF₄/HBF₄), depending on the substrate's reactivity. nih.govacs.orgcapes.gov.br The reaction proceeds in good to high yields and tolerates a variety of substituents on the aromatic ring. nih.gov

The proposed mechanism involves the initial activation of the alkyne by the electrophilic iodine source (I⁺) to form a cyclic iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack from the azide group, which triggers the cyclization. The subsequent elimination of dinitrogen (N₂) leads to the formation of the aromatic 1,3-disubstituted this compound product. nih.govacs.org

Table 2: Iodine-Mediated Cyclization to form this compound Derivatives

| Starting Material | Iodine Source | Conditions | Product | Yield | Reference |

| 2-alkynyl benzyl azide | I₂ | CH₂Cl₂, rt | 1,3-disubstituted this compound | Good to high | nih.govacs.org |

| 2-alkynyl benzyl azide | NIS | (CH₂Cl)₂, 50 °C, 72 h | 1,3-disubstituted this compound | 42-66% | acs.org |

| 2-alkynyl benzyl azide | Barluenga reagent | CH₂Cl₂, -78 °C, 1 h | 1,3-disubstituted this compound | 55-69% | acs.org |

Multi-component Reactions Yielding this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. frontiersin.orgpreprints.orgdovepress.com While the direct synthesis of this compound via an MCR is not extensively documented, related strategies for C4-halogenated isoquinolines have been developed.

For instance, a versatile synthesis has been reported that can assemble substituted isoquinolines from as many as four components in a single operation. harvard.edu This methodology has been shown to allow for the introduction of a chlorine atom at the C4 position by using hexachloroethane (B51795) as one of the components. This demonstrates the principle of incorporating a halogen source into a multi-component assembly of an isoquinoline. By extension, employing a suitable iodine-containing component within a similar MCR framework could foreseeably provide a direct, convergent route to complex this compound scaffolds.

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of chiral isoquinoline derivatives, particularly those with axial chirality, represents a significant synthetic challenge due to the difficulty in controlling stereochemistry. researchgate.net The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which are valuable as ligands in asymmetric catalysis. acs.org

One of the foremost strategies to achieve this is through the asymmetric Larock isoquinoline synthesis. This method has been adapted to produce axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org The success of this approach hinges on the use of a chiral catalyst system that can effectively control the spatial arrangement of the newly formed molecule during the cyclization process. By carefully selecting chiral ligands, it is possible to influence the atroposelective formation of isoquinolines, leading to products with high enantiomeric ratios. researchgate.netacs.org While direct synthesis of a 4-iodo substituted chiral isoquinoline via this named method is not explicitly detailed in the reviewed literature, the principles of using appropriately substituted precursors within this framework establish a clear pathway toward such chiral targets.

Catalytic Approaches in this compound Synthesis

Catalysis is the cornerstone of modern isoquinoline synthesis, offering efficient and selective routes that avoid harsh conditions and multistep procedures. Palladium, gold, and iridium catalysts have proven particularly effective in mediating the complex bond formations required to construct the isoquinoline ring system.

Palladium catalysis is a powerful tool for constructing isoquinoline scaffolds. The Larock isoquinoline synthesis, a palladium-catalyzed annulation, is a prominent example and stands as one of the most direct methods for creating 3,4-disubstituted isoquinolines. acs.orgresearcher.life The reaction typically involves the coupling of an o-iodoaniline derivative with an internal alkyne. ub.edu

Recently, the first asymmetric version of the Larock isoquinoline synthesis was developed, enabling access to axially chiral 3,4-disubstituted isoquinolines. acs.org This breakthrough was achieved by employing a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specific chiral Walphos ligand (SL-W002-1). acs.org The reaction between an N-tert-butyl-o-(1-alkynyl)benzaldimine and an aryl trifluoromethanesulfonate (B1224126) proceeds with excellent yields and high enantioselectivity. acs.org The choice of ligand was found to be critical for achieving high stereocontrol. acs.org

Table 1: Key Findings in Asymmetric Larock Isoquinoline Synthesis acs.org

| Catalyst System | Base | Solvent | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Pd(OAc)₂ / (R)-Binap | K₃PO₄ | Chlorobenzene | 20% | 60:20 |

This table summarizes the optimization of the asymmetric Larock isoquinoline synthesis, highlighting the superior performance of the Walphos ligand system in achieving both high yield and enantioselectivity.

Gold(I) catalysis has emerged as a mild and efficient strategy for synthesizing heterocyclic compounds, including isoquinolines. Gold(I) catalysts act as potent soft π-acids that activate alkynes toward nucleophilic attack.

One such method involves the gold(I)-catalyzed heteroannulation of o-alkynylbenzaldoximines. This reaction provides a direct, one-step route to isoquinoline-N-oxides with good yields and short reaction times. thieme-connect.com The process is presumed to involve the coordination of the gold catalyst to the alkyne, which facilitates an intramolecular cyclization. thieme-connect.com Another approach utilizes the intramolecular reaction of 2-alkynyl benzyl azides, which, in the presence of a gold catalyst, cyclize to form the isoquinoline ring system via a proposed 4-isoquinolidinylidene gold complex intermediate. uniovi.es

Table 2: Gold(I)-Catalyzed Isoquinoline Synthesis Approaches

| Starting Material | Catalyst | Product Type | Reference |

|---|---|---|---|

| o-Alkynylbenzaldoximines | AuCl | Isoquinoline-N-Oxides | thieme-connect.com |

This table outlines two distinct gold-catalyzed strategies for the construction of the isoquinoline core from different starting materials.

Iridium catalysts have been successfully employed in the synthesis of isoquinoline derivatives, particularly for constructing the saturated tetrahydroisoquinoline (THIQ) core, which can be subsequently aromatized. An iridium-catalyzed asymmetric cascade allylation/Pictet–Spengler cyclization of azomethine ylides with aromatic allylic alcohols provides a facile method for building 1,3,4-trisubstituted THIQs. bohrium.com This reaction proceeds with good yields and excellent control over both diastereoselectivity and enantioselectivity, producing complex chiral structures that are precursors to aromatic isoquinolines. bohrium.com

The development of these iridium-catalyzed methods expands the toolbox for accessing diverse and densely functionalized isoquinoline frameworks. bohrium.com

Direct C–H bond activation is a highly desirable and atom-economical strategy for functionalizing heterocyclic cores. This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process. The development of methods for the C-4 functionalization of isoquinolines is an area of active research. acs.org

While many transition-metal-catalyzed C-H activation methods on quinoline (B57606) and isoquinoline systems target other positions (such as C8 or C2) due to the directing effects of the nitrogen atom or other appended groups, strategies for achieving C-4 functionalization have been explored. acs.orgrsc.orgmdpi.com These methods often rely on a synergistic interplay between a transition metal catalyst and a directing group to achieve high regioselectivity. For instance, Pd(OAc)₂ has been used to facilitate the C–H iodination of 1-aryl pyridine (B92270) N-oxides, demonstrating the potential for such transformations on related nitrogen heterocycles. rsc.org The application of these principles is key to developing a direct and selective synthesis of this compound from the parent isoquinoline molecule.

Reactivity and Derivatization of 4 Iodoisoquinoline

Nucleophilic Substitution Reactions at C4

While nucleophilic aromatic substitution (SNAr) on the isoquinoline (B145761) ring typically favors the C1 position, the reactivity at C4 can be influenced by the nature of the substituents and reaction conditions. quimicaorganica.orgresearchgate.netgcwgandhinagar.com Halogenated isoquinolines, particularly at positions 2 and 4, readily undergo nucleophilic substitution. quimicaorganica.org However, direct nucleophilic displacement of the iodine at C4 in 4-iodoisoquinoline is less common compared to cross-coupling reactions. The inherent electronic properties of the isoquinoline ring direct nucleophiles preferentially to the 1-position. researchgate.netgcwgandhinagar.comarsdcollege.ac.in

Cross-Coupling Reactions Involving the C-I Bond (e.g., Suzuki, Heck, Stille)

The carbon-iodine bond at the C4 position of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely employed method for the arylation and vinylation of this compound. slideshare.netacs.org This reaction typically involves the coupling of the iodo-substituted isoquinoline with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net For instance, the coupling of a this compound derivative with a pyridylboronic acid has been demonstrated on a gram scale with high yield using a nickel catalyst. acs.org The Suzuki reaction's tolerance of a wide range of functional groups makes it a powerful tool for late-stage functionalization in the synthesis of complex molecules. researchgate.net

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C4 position. This reaction involves the palladium-catalyzed coupling of this compound with an alkene. thieme-connect.com The intramolecular Heck reaction, in particular, has been utilized in the synthesis of complex heterocyclic systems containing the isoquinoline core. chim.itclockss.org

Stille Coupling: The Stille reaction offers another robust method for forming carbon-carbon bonds by coupling this compound with organostannanes. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a broad array of functional groups, making it highly valuable in organic synthesis. researchgate.net The regioselectivity of the Stille coupling has been investigated with substrates like 1,3-dichloro-4-iodoisoquinoline. researchgate.netsigmaaldrich.com

A comparative table of these cross-coupling reactions is presented below:

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki | Organoboron (e.g., boronic acids) | Pd catalyst, Base | High functional group tolerance, commercially available reagents. researchgate.net |

| Heck | Alkenes | Pd catalyst, Base | Forms C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds, useful for vinylation. thieme-connect.com |

| Stille | Organostannanes | Pd catalyst | Mild reaction conditions, tolerant of many functional groups. researchgate.net |

Electrophilic Reactions on the Isoquinoline Scaffold Influenced by C4-Iodine

The presence of the iodine atom at C4 can influence the regioselectivity of electrophilic substitution reactions on the isoquinoline ring system. While electrophilic attack on the unsubstituted isoquinoline ring typically occurs at the C5 and C8 positions, the electronic and steric effects of the C4-iodo substituent can alter this preference. researchgate.netgcwgandhinagar.comshahucollegelatur.org.in For instance, bromination of isoquinoline can yield the 4-bromo derivative under specific conditions. arsdcollege.ac.in It has been noted that theoretical predictions of electrophilic aromatic substitution based on HOMO coefficients can be inconsistent with experimental outcomes for isoquinoline. researchgate.net

Addition Reactions and Subsequent Transformations

Addition reactions to the isoquinoline nucleus, followed by subsequent transformations, provide another avenue for functionalization. The reaction of diketene (B1670635) with isoquinoline in acidic media leads to the formation of 1-acetonyl-2-acyl-1,2-dihydroisoquinoline derivatives. clockss.org The isoquinoline core can also participate in cycloaddition reactions. For example, the [3+2] cycloaddition of isoquinolinium ylides with electron-deficient alkenes can produce various hexahydroindolizidine derivatives. researchgate.net

Strategies for 1,4-Difunctionalization of the Isoquinoline Ring

The synthesis of 1,4-disubstituted isoquinolines can be achieved in a single step from isoquinoline itself. researchgate.net This process involves a nucleophilic addition at the 1-position, followed by an electrophilic trapping at the 4-position. researchgate.net This strategy allows for the introduction of two different functional groups in a controlled manner.

Functional Group Transformations and Late-Stage Derivatization

The iodine atom at the C4 position of this compound is not only a handle for cross-coupling reactions but can also be involved in other functional group transformations. These transformations are crucial for the late-stage derivatization of complex molecules, allowing for the fine-tuning of their properties. The development of methods for the direct halogenation of isoquinolines at the C4 position has provided valuable intermediates for further modifications. acs.org Furthermore, the products of C-4 alkylation of isoquinolines contain a carbonyl group that can serve as a synthetic handle for further manipulations, leading to esters, amines, or simple alkyl products. acs.orgacs.org The ability to perform these transformations on complex scaffolds highlights the importance of this compound in medicinal chemistry and materials science. nih.gov

Applications of 4 Iodoisoquinoline in Organic Synthesis

Precursor in the Synthesis of Diverse Isoquinoline (B145761) Scaffolds

The iodine substituent at the C-4 position of the isoquinoline ring renders 4-iodoisoquinoline an exceptionally useful substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents at this specific position. This synthetic flexibility enables the creation of a diverse library of 4-substituted isoquinoline derivatives.

Key cross-coupling reactions utilizing this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituted heterocycle with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netresearchgate.net It is a robust method for synthesizing 4-aryl or 4-vinyl isoquinolines. beilstein-journals.orgacs.org The synthesis of oxoisoaporphine alkaloids, for example, has been achieved by using a Suzuki cross-coupling reaction between a 1-iodoisoquinoline (B10073) and a phenylboronic acid derivative as a key step. beilstein-journals.org

Sonogashira Coupling: This coupling involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and copper complexes, to yield 4-alkynylisoquinolines. wikipedia.org This method is highly efficient for creating C(sp²)-C(sp) bonds and provides access to precursors for more complex cyclizations. rsc.orgresearchgate.net Copper-free Sonogashira conditions have also been developed, broadening the reaction's applicability to sensitive substrates. nih.gov

Heck Coupling: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst to form 4-alkenylisoquinolines. clockss.orgresearchgate.net This reaction offers a direct method for vinyl functionalization of the isoquinoline core. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between this compound and an amine. wikipedia.org It is a powerful method for synthesizing 4-aminoisoquinoline (B122460) derivatives, which are important substructures in various biologically active molecules. arkat-usa.orggoogle.comsnnu.edu.cn

The strategic application of these coupling reactions allows chemists to systematically modify the isoquinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for the total synthesis of complex natural products.

Table 1: Examples of Cross-Coupling Reactions with Iodoisoquinoline Derivatives

| Reaction Type | Isoquinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 1-Iodoisoquinolines | (4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | 1-Arylisoquinolines | beilstein-journals.org |

| Suzuki Coupling | β-Iodo-N-alkenyl 2-pyridone | Aryl groups | Palladium catalyst | N-alkenylated 2-pyridone containing isoquinoline alkaloids | slideshare.net |

| Sonogashira Coupling | 4-Iodoanisole (Aryl Iodide) | Phenylacetylene | CuI, 3-Pphen, K₂CO₃, Water, 100 °C | Diaryl acetylenes | rsc.org |

| Buchwald-Hartwig Amination | Isoquinolin-3-amine | Aryl halides | Pd₂(dba)₃, JohnPhos/Xantphos, Cs₂CO₃/NaOtBu | N-Arylisoquinolin-3-amines | arkat-usa.org |

| Heck Reaction | 2-(1-Alkynyl)benzaldimines | Alkenes | Pd(II) catalyst | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |

Building Block for Complex Heterocyclic Systems

Beyond simple substitution, this compound and its derivatives are instrumental starting materials for the construction of larger, more complex polycyclic and heterocyclic systems. The functional group introduced via cross-coupling at the 4-position can participate in subsequent intramolecular reactions, leading to the formation of new rings fused to the isoquinoline core.

Phenanthridines: The phenanthridine (B189435) skeleton is a core structure in many biologically active alkaloids. nih.gov Synthetic routes to phenanthridines can involve the use of isoquinoline precursors. One innovative approach involves a one-pot, three-component coupling of 3-alkynyl-4-isoquinoline carbonyl derivatives with Fischer carbene complexes and dienophiles. ingentaconnect.comeurekaselect.com This reaction proceeds through the transient formation of a furo[3,4-c]isoquinoline intermediate, which is then trapped in a Diels-Alder reaction to construct the phenanthridine ring system. ingentaconnect.comeurekaselect.com Another method involves the cyclization of o-cyanobiaryls, which can be prepared using precursors derived from functionalized isoquinolines. acs.org

Azafluoranthenes: Azafluoranthene alkaloids are characterized by an indeno[1,2,3-ij]isoquinoline framework and exhibit interesting biological activities. nih.govnih.gov The synthesis of this unique tetracyclic system often relies on creating an aryl-aryl bond as a key step. nih.gov Modern synthetic strategies, such as microwave-assisted direct arylation of phenyltetrahydroisoquinoline precursors, have proven effective in constructing the azafluoranthene core. nih.govnih.gov An alternative approach involves the intramolecular aza-Wittig reaction of specific azides to form the isoquinoline ring, which can be a precursor to the final azafluoranthene structure. A synthetic approach toward the common tricyclic ABC-ring system of azafluoranthene alkaloids has also been developed using a modified Pomeranz–Fritsch cyclization. thieme.de

Table 2: Synthesis of Complex Heterocyclic Systems from Isoquinoline Precursors

| Target System | Precursor/Intermediate | Key Reaction Type | Description | Reference |

|---|---|---|---|---|

| Phenanthridines | 3-Alkynyl-4-isoquinoline carbonyl derivatives | Tandem Generation and Trapping / Diels-Alder | A furo[3,4-c]isoquinoline intermediate is generated and trapped with a dienophile to form the phenanthridine ring. | ingentaconnect.comeurekaselect.com |

| Azafluoranthenes | Phenyltetrahydroisoquinolines | Microwave-Assisted Direct Arylation | Intramolecular C-H activation is used to form the key biaryl bond, creating the indeno[1,2,3-ij]isoquinoline nucleus. | nih.govnih.gov |

| Azafluoranthenes | Azidocinnamates with ortho-carbonyl substituents | Intramolecular Aza-Wittig Reaction | Iminophosphoranes derived from azides undergo cyclization to form the isoquinoline system, a building block for azafluoranthenes. | |

| Furanone-Fused Isoquinolines | Imines/Imidates and 4-Hydroxy-2-alkynoates | Rh(III)-Catalyzed Cascade Reaction | A cascade involving C-H activation, annulation, and lactonization builds the fused heterocyclic system in one pot. | acs.orgnih.gov |

Role in Cascade and Multicomponent Reactions

This compound and its derivatives are valuable participants in cascade (or domino) and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. beilstein-journals.org These processes avoid the need for isolation and purification of intermediates, saving time, resources, and reducing waste.

Cascade Reactions: A notable example is the palladium-catalyzed domino Heck reaction, which provides efficient access to 4-alkylated isoquinoline derivatives. rsc.orgrsc.org This process can involve an intramolecular Heck-type reaction followed by an intermolecular cross-coupling, where a σ-alkylpalladium(II) intermediate activates an alkyne toward nucleophilic attack. rsc.orgrsc.org Other cascade reactions have been developed to synthesize various fused isoquinoline systems. For instance, a rhodium(III)-catalyzed cascade of imines with 4-hydroxy-2-alkynoates leads to furanone-fused isoquinoline scaffolds through a sequence of C-H activation, annulation, and lactonization. acs.orgnih.gov Visible-light-promoted acyl radical cascade reactions have also been employed to access acylated isoquinoline-1,3(2H,4H)-dione derivatives. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a one-pot reaction to form a product that contains portions of all starting materials. Isoquinoline itself can act as a nitrogen nucleophile in MCRs. For example, it can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a 1,4-dipolar intermediate. sci-hub.se This zwitterion can then be trapped by various electrophiles, such as isatilidenes, to generate complex spiro-oxindole derivatives in a single step. sci-hub.se Another multicomponent strategy involves the reaction of isoquinoline, an iodonium (B1229267) ylide, and a 1,4-quinone under copper catalysis to sustainably synthesize isoindolo[2,1-a]isoquinoline molecules. acs.org These MCRs provide rapid access to complex and sterically rich heterocyclic structures that would otherwise require lengthy, multi-step syntheses. beilstein-journals.orgacs.orgthieme-connect.com

Table 3: Examples of Cascade and Multicomponent Reactions Involving Isoquinolines

| Reaction Class | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Cascade Reaction | 2-(1-Alkynyl)benzaldimines, Aryl Halides | Pd-catalyzed Heck-type cascade; σ-Alkylpalladium(II) intermediate | 4-Alkylated Isoquinolines | rsc.orgrsc.org |

| Cascade Reaction | Imines/Imidates, 4-Hydroxy-2-alkynoates | Rh(III)-catalyzed C-H activation, annulation, lactonization | Furanone-Fused Isoquinolines | acs.orgnih.gov |

| Multicomponent Reaction | Isoquinoline, DMAD, Isatilidenes | Generation of a 1,4-dipolar intermediate from isoquinoline and DMAD, followed by trapping | Functionalized Spiro-oxindoles | sci-hub.se |

| Multicomponent Reaction | Isoquinoline, Iodonium Ylide, 1,4-Quinones | Copper-catalyzed, solvent-free reaction using ball milling | Isoindolo[2,1-a]isoquinolines | acs.org |

| Multicomponent Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Sequential spirooxindole formation, isocyanate generation, and trapping | Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Medicinal Chemistry and Biological Evaluation of 4 Iodoisoquinoline Derivatives

Design and Synthesis of Bioactive 4-Iodoisoquinoline Analogs

The design of bioactive this compound analogs often begins with the core isoquinoline (B145761) structure, which is a recognized privileged scaffold in drug discovery due to its presence in numerous natural alkaloids with diverse biological activities. thieme-connect.comsemanticscholar.orgontosight.aibenthamdirect.com The introduction of an iodine atom at the 4-position is a key strategic decision. This is often achieved through regioselective iodination of a suitable isoquinoline precursor. thieme-connect.com The synthesis of more complex analogs frequently involves multi-step reaction sequences. ontosight.ai For instance, 6-bromo-1-chloro-4-iodoisoquinoline (B6254817) is synthesized from a substituted isoquinoline or isoquinolinol precursor through sequential halogenation steps.

Synthetic strategies for creating diverse this compound analogs include:

Substitution Reactions: The iodine atom at the 4-position, along with other halogens that may be present on the ring, can be replaced by various functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The this compound core is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical diversity of the synthesized analogs. For example, the Suzuki coupling of 6-iodoquinazoline (B1454157) derivatives with various aryl boronic acids has been used to generate a library of compounds. rsc.org

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the this compound scaffold and terminal alkynes, leading to the synthesis of acetylene-linked derivatives. rsc.org

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the this compound core allows for the use of click chemistry to attach various molecular fragments, such as triazoles. rsc.org

A common synthetic route to functionalized isoquinolones involves the Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates. mdpi.com The synthesis of N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives has been achieved in a two-step process, starting with the synthesis of an N-aryl homophthalimide intermediate. derpharmachemica.com

Pharmacological Profiling of Derivatives

Derivatives of this compound have been investigated for a broad spectrum of pharmacological activities, demonstrating the versatility of this chemical scaffold.

Anticancer Activity: Numerous isoquinoline derivatives have shown significant potential as anticancer agents. ontosight.aiderpharmachemica.comontosight.ainih.govnih.gov They have been found to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.gov For example, certain (E)-4-arylidene isoquinoline-1,3-dione derivatives have exhibited potent cytotoxic activity against MCF-7 breast cancer cells. derpharmachemica.com Some isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced HER2 inhibition over EGFR. rsc.org Furthermore, some derivatives have been investigated for their ability to inhibit inhibitor of apoptosis proteins (IAPs) in ovarian cancer. nih.gov

Anti-inflammatory Activity: Isoquinoline derivatives have been reported to possess anti-inflammatory properties. semanticscholar.orgontosight.ai

Neuroprotective Effects: The neuroprotective potential of isoquinoline derivatives has been a subject of investigation, with some compounds showing promise for applications in neurodegenerative diseases. ontosight.aiontosight.ai

Antidepressant and Anxiolytic Effects: A 4-isoquinoline-sulfonamide analog of Brexpiprazole, PZ-1262, has demonstrated potential antidepressant and anxiolytic-like effects in rodent models. researchgate.netnih.govorcid.orgresearchgate.net

Procognitive Effects: The same 4-isoquinoline-sulfonamide analog, PZ-1262, has also shown procognitive effects in rodent models, particularly in phencyclidine-disturbed conditions. researchgate.netnih.gov Other multi-target azinesulfonamides of cyclic amine derivatives have also displayed pro-cognitive effects. drugbank.com

DPP-IV Inhibition: Angular-substituted ontosight.aiCurrent time information in Bangalore, IN.thiazino[3,4-a]isoquinolines have been evaluated for their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a target for type 2 diabetes treatment. mdpi.com

LRRK2 Inhibition: Novel C-linked isoquinoline amides have been developed as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the development of treatments for Parkinson's disease. nih.govx-mol.net Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. acs.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For anticancer derivatives, SAR studies on (E)-4-arylidene isoquinoline-1,3-diones revealed that substitutions at the C16-position with functional groups like -Br and -CH3, or -Cl and -CN, significantly increased their potency against MCF-7 breast cancer cell lines. derpharmachemica.com In another study, structural optimization of isoquinoline derivatives from lycobetaine led to the discovery of a compound with potent inhibitory activity against a neuroendocrine prostate cancer cell line. mdpi.comnih.gov

In the context of LRRK2 inhibitors, SAR studies have been instrumental in the development of potent and selective compounds. acs.org For glycine (B1666218) transporter 1 (GlyT1) inhibitors, replacing a 2-fluorophenyl group with various aromatic groups led to the identification of a compound with significantly improved selectivity and in vivo efficacy. nih.gov Similarly, for melatonin (B1676174) receptor ligands, the bioisosteric replacement of a naphthalene (B1677914) ring with isoquinoline and tetrahydroisoquinoline moieties resulted in potent agonists and partial agonists. nih.gov

Computational tools, such as in silico screening and QSAR modeling, can be employed to streamline the design of derivatives by predicting their binding affinity and correlating substituent effects with activity data.

Investigation of Molecular Targets and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their interactions with a variety of molecular targets.

Enzyme Inhibition: A primary mechanism of action for many isoquinoline derivatives is the inhibition of key enzymes. This includes LRRK2 in the context of Parkinson's disease, nih.govacs.org DPP-IV for diabetes, mdpi.com and various kinases involved in cancer progression, such as HER2 and EGFR. rsc.org Some derivatives also act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

Receptor Modulation: Certain isoquinoline derivatives exert their effects by modulating the activity of specific receptors. For example, some analogs act as ligands for melatonin receptors. nih.gov Others have a complex pharmacodynamic profile involving dopamine (B1211576) and serotonin (B10506) receptors, contributing to their antipsychotic, antidepressant, and anxiolytic effects. researchgate.netontosight.ai

Interaction with Nucleic Acids: Some isoquinoline alkaloids have been shown to bind to DNA and RNA, which can disrupt the structure of the nucleic acids and interfere with processes like DNA replication, repair, and transcription, contributing to their anticancer effects. nih.gov

Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-dihydroisoquinoline compounds have been identified as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs. semanticscholar.org

Inhibition of Apoptosis Proteins (IAPs): Some isoquinoline derivatives have been investigated for their ability to inhibit IAPs, which are often overexpressed in cancer cells and contribute to their survival. nih.gov

The presence of multiple halogen atoms in some derivatives can enhance their binding affinity and specificity for certain molecular targets.

In Vitro and In Vivo Biological Assay Methodologies

A variety of in vitro and in vivo assays are employed to evaluate the biological activity of this compound derivatives.

In Vitro Assays:

Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines like HeLa, HepG2, and MCF-7, as well as on normal cell lines to determine selectivity. derpharmachemica.comnih.govchinesechemsoc.org

Enzyme Inhibition Assays: Specific enzymatic assays are used to determine the inhibitory potency (e.g., IC50 values) of derivatives against their target enzymes, such as LRRK2, nih.gov DPP-IV, mdpi.com and IDO1/TDO. nih.gov The LanthaScreen assay is one such method used for LRRK2. nih.gov

Cell-Based Assays: These assays are used to evaluate the effects of compounds on cellular processes. For example, cell-based assays are used to assess the inhibition of HER2 and EGFR in cancer cell lines like SK-BR-3 and A431. rsc.org

Apoptosis Assays: Techniques like Hoechst staining and flow cytometry with annexin (B1180172) V-FITC and propidium (B1200493) iodide (PI) staining are used to assess the induction of apoptosis and necrosis in cancer cells. nih.gov

Binding Assays: Surface plasmon resonance (SPR) can be used to confirm the direct binding affinity of compounds to their molecular targets. nih.gov

In Vivo Assays:

Animal Models of Disease: Rodent models are extensively used to evaluate the efficacy of this compound derivatives. For example, phencyclidine-induced hyperactivity in rats and the forced swim test in mice are used to assess antidepressant and antipsychotic-like effects. researchgate.net The novel object recognition test in rats is used to evaluate procognitive effects. researchgate.net

Tumor Models: The antitumor efficacy of compounds is often evaluated in vivo using tumor models, such as the B16-F10 tumor model in mice. nih.gov

Pharmacokinetic Studies: These studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are crucial for their development as drugs. nih.gov

The table below summarizes some of the key compounds mentioned in this article.

| Compound Name/Class |

| This compound |

| 6-Bromo-1-chloro-4-iodoisoquinoline |

| N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives |

| Isoquinoline-tethered quinazoline derivatives |

| PZ-1262 (4-isoquinoline-sulfonamide analog of Brexpiprazole) |

| Angular-substituted ontosight.aiCurrent time information in Bangalore, IN.thiazino[3,4-a]isoquinolines |

| C-linked isoquinoline amides |

| 1-phenyl-1,2,3,4-dihydroisoquinoline compounds |

| Isoquinoline derivatives from lycobetaine |

| 5-(3-biphenyl-4-yl-5-ethyl-4H-1,2,4-triazol-4-yl)isoquinoline |

| N-[(4-Hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine |

| 3-chloro-1-(4-methyl-1-piperazinyl)-5-nitroisoquinoline |

| 1,2,3,4-tetrahydro-6-ethoxy-2-propyl-isoquinoline hydrochloride |

| N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide |

| 2-(4-Methoxy-benzyl)isoquinoline-1,3,4-trione |

| 4-Methoxyisoquinoline |

| 1-Chloro-4-iodoisoquinoline |

| (4H-1,2,4-triazol-4-yl)isoquinoline derivatives |

| Tetrahydroisoquinoline |

| (R)–N–(benzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl) acetamides |

| Pyrazolo[3,4-g]isoquinoline derivative |

| Thieno[2,3-c]isoquinoline |

| Pyrimido[5,4-c]isoquinoline |

| Isoquinolin-1(2H)-ones |

| Laudanosine |

| Romneine |

| Glaucine |

| Dicentrine |

| Isolaudanosine |

| Isoromneine |

| Doxorubicin |

| Brexpiprazole |

| Aripiprazole |

| Lapatinib |

| Ramatroban |

| Indomethacin |

| Cisplatin |

| Pargyline |

| Rasagiline |

| Clorgyline |

| Agomelatine |

| Nelfinavir |

| Apomorphine |

| Quinapril |

| Praziquantel |

| Solifenacin |

| Papaverine (B1678415) |

| Metocurine |

| Tubocurarine |

| Sanguinarine |

| Chelerythrine |

| Lycobetaine |

| Lycorine |

| Morphine |

| Codeine |

| Tyrosine |

| Phenylalanine |

| Glycine |

| Barbituric acid |

| Thiobarbituric acid |

| Pyrimidine |

| Homophthalic acid |

| Methyl acrylate |

| Triethylamine |

| Triphenylphosphine |

| Palladium(II) acetate (B1210297) |

| N-iodosuccinimide |

| Phosphorus oxychloride |

| Ethyl acetate |

| Sodium bicarbonate |

| Magnesium sulfate (B86663) |

| Trimethylsilylacetylene |

| Tetrabutylammonium fluoride |

| Copper(I) iodide |

| Sodium ascorbate |

| Copper(II) sulfate pentahydrate |

| Potassium carbonate |

| Iron |

| Ammonium (B1175870) chloride |

| 4-chloro-6-iodoquinazoline |

| 4-(2-Iodoethyl)morpholine |

| 4,6-dihydorxyquinazolines |

| N-bromosuccinimide |

| Imidazole |

| Tert-butyldimethylsilyl chloride |

| Methyl iodide |

| Trifluoroacetic acid |

| Palladium on carbon |

| Sodium hydride |

| Benzonitrile |

| Selenium dioxide |

| N-methyl-d-aspartate |

| Phencyclidine |

| D-amphetamine |

| Prostaglandin D2 |

| Indole |

| Thiophene |

| Pyridine (B92270) |

| Benzene |

| Naphthalene |

| Piperazine |

| Piperidine |

| Pyrrolidine |

| Morpholine |

| Triazole |

| Benzothiazole |

| Thiazole |

| Pyrazole |

| Quinazoline |

| Quinoline (B57606) |

| Furan |

| Butyrolactone |

| Acrylate |

| Acetamide |

| Sulfonamide |

| Carboxamide |

| Amide |

| Ester |

| Ether |

| Ketone |

| Alcohol |

| Amine |

| Carboxylic acid |

| Azide |

| Alkyne |

| Alkene |

| Alkane |

| Aryl |

| Heteroaryl |

| Halogen |

| Bromine |

| Chlorine |

| Iodine |

| Fluorine |

| Nitro |

| Cyano |

| Methoxy |

| Ethoxy |

| Propyl |

| Methyl |

| Phenyl |

| Benzyl (B1604629) |

| Biphenyl |

| Trifluoromethyl |

| Carbonyl |

| Hydroxyl |

| Amino |

| Thio |

| Chalcogen |

| Selenium |

| Tellurium |

| Organochalcogen |

| Metal |

| Palladium |

| Rhodium |

| Zinc |

| Copper |

| Iron |

| Platinum |

| Gold |

| Silver |

| Nickel |

| Cobalt |

| Manganese |

| Vanadium |

| Titanium |

| Zirconium |

| Hafnium |

| Rhenium |

| Ruthenium |

| Osmium |

| Iridium |

| Technetium |

| Molybdenum |

| Tungsten |

| Niobium |

| Tantalum |

| Chromium |

| Scandium |

| Yttrium |

| Lanthanum |

| Cerium |

| Praseodymium |

| Neodymium |

| Promethium |

| Samarium |

| Europium |

| Gadolinium |

| Terbium |

| Dysprosium |

| Holmium |

| Erbium |

| Thulium |

| Ytterbium |

| Lutetium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

| Oganesson |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of 4-Iodoisoquinoline and its Derivatives

Spectroscopy is a fundamental tool in chemical analysis, offering non-destructive ways to probe molecular structure and properties. Each technique provides a unique piece of the structural puzzle of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom.

In ¹H NMR, the protons on the isoquinoline (B145761) ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent. Protons closer to the nitrogen (e.g., H-1, H-3) and the iodine (H-3, H-5) would experience distinct shielding or deshielding effects. Coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between adjacent protons, helping to establish their connectivity.

In ¹³C NMR, all nine carbon atoms of the this compound core produce distinct signals. The carbon atom bearing the iodine (C-4) is expected to show a signal at a lower field due to the "heavy atom effect" of iodine. Carbons adjacent to the electronegative nitrogen atom (C-1 and C-3) will be deshielded and appear at a higher chemical shift. Two-dimensional NMR techniques, such as HMQC and HMBC, can be used to correlate proton and carbon signals, confirming the complete structural assignment. researchgate.netuchile.cl While specific experimental data for this compound is not abundant in the cited literature, expected values can be inferred from data on related isoquinoline derivatives. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges based on known data for isoquinoline and substituted derivatives. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/H1 | 8.5 - 9.2 | 150 - 155 |

| C3/H3 | 8.0 - 8.5 | 142 - 147 |

| C4 | - | 95 - 105 |

| C5/H5 | 7.8 - 8.2 | 128 - 132 |

| C6/H6 | 7.5 - 7.8 | 126 - 130 |

| C7/H7 | 7.6 - 7.9 | 127 - 131 |

| C8/H8 | 7.9 - 8.3 | 125 - 129 |

| C4a | - | 135 - 140 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS determines the molecular weight and provides structural information through the analysis of its fragmentation patterns under techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS). oup.comnih.gov

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for this compound (C₉H₆IN) would be observed at an m/z corresponding to its exact mass (254.95 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation of isoquinoline alkaloids is well-studied and typically involves characteristic losses. researchgate.netresearchgate.netnih.gov For this compound, the primary fragmentation pathways are expected to include:

Loss of Iodine: A major fragmentation pathway would be the cleavage of the C-I bond, resulting in a prominent fragment ion corresponding to the isoquinoline cation [M-I]⁺.

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic compounds is the elimination of a neutral hydrogen cyanide molecule, leading to a [M-HCN]⁺ fragment.

Ring Cleavage: Further fragmentation can occur through retro-Diels-Alder (RDA) reactions or other ring-opening mechanisms, breaking down the isoquinoline core into smaller charged fragments. nih.gov

Analysis of these fragmentation patterns allows for the unambiguous identification of the this compound structure within a sample. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table shows the expected mass-to-charge ratios for primary fragments.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₉H₆IN]⁺ | Molecular Ion | 255 |

| [C₉H₆N]⁺ | Loss of Iodine radical (•I) | 128 |

| [C₈H₅I]⁺ | Loss of HCN | 228 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups and molecular structure of a compound. edinst.com Both methods probe the vibrations of molecular bonds, but they operate on different principles and have different selection rules. edinst.comamericanpharmaceuticalreview.com

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the isoquinoline skeleton and the carbon-iodine bond.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

C=C and C=N Stretching: Strong to medium intensity bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic ring system. researchgate.net

C-H In-plane and Out-of-plane Bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the substitution pattern on the aromatic rings.

C-I Stretching: A characteristic band for the carbon-iodine bond is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. edinst.com Therefore, non-polar or symmetric bonds often show stronger signals in Raman spectra. For this compound, the symmetric breathing vibrations of the aromatic rings would be particularly prominent in the Raman spectrum. scispace.com

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table presents typical frequency ranges for key functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aromatic C=C/C=N Stretch | 1500 - 1650 | Strong-Medium | Strong |

| C-H Bending (in-plane) | 1000 - 1300 | Medium | Medium-Weak |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | Weak |

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. tanta.edu.eg

The isoquinoline ring system gives rise to multiple absorption bands, typically in the 200-350 nm range. rsc.orgresearchgate.net

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

n → π Transitions:* These are lower-intensity absorptions involving the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital.

The presence of the iodine substituent on the isoquinoline ring is expected to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the electronic interactions between the iodine atom's lone pairs and the aromatic π-system.

Table 4: Typical Electronic Transitions and Absorption Maxima (λ_max) for Isoquinoline Systems This interactive table shows the general regions for electronic absorptions in isoquinoline and its derivatives.

| Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Benzenoid band) | 250 - 280 | High |

| π → π* (Quinolinoid band) | 300 - 330 | Medium |

Single-Crystal X-ray Diffraction for Structural Elucidation

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. univie.ac.at

The data obtained from X-ray diffraction would allow for the exact measurement of:

The C-I bond length.

The bond lengths and angles within the isoquinoline ring system, revealing any distortions caused by the bulky iodine substituent.

The planarity of the bicyclic system.

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding.

This technique is considered the "gold standard" for structural elucidation and provides an unambiguous confirmation of the compound's constitution and conformation. northwestern.edu

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful theoretical tools that complement experimental spectroscopic data. acs.orgresearchgate.netfigshare.com These computational methods can predict a wide range of molecular properties for this compound, aiding in the interpretation and assignment of experimental spectra. rsc.orgarxiv.org

Applications of quantum chemical calculations for this compound include:

Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray diffraction data.

NMR Chemical Shift Prediction: Calculating the ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning complex spectra and resolving ambiguities. researchgate.net

Vibrational Frequency Calculation: Simulating the IR and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This helps in assigning the observed spectral bands to specific molecular motions. scispace.com

Electronic Transition Analysis: Calculating the energies of electronic transitions to predict the UV-Vis absorption spectrum and help assign the observed bands to specific π → π* and n → π* transitions. rsc.org

Elucidation of Reaction Mechanisms: Modeling reaction pathways, such as fragmentation in a mass spectrometer or potential chemical reactions, to understand the underlying energetics and transition states. acs.org

By correlating theoretical predictions with experimental results, a more robust and detailed understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. scirp.org The process begins with geometry optimization, an iterative procedure that adjusts the positions of atoms to find the most stable structure corresponding to the lowest possible ground state energy. stackexchange.com Algorithms such as the quasi-Newton methods are employed to efficiently locate this energy minimum on the potential energy surface. stackexchange.com For isoquinoline and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,P), are performed to determine optimized geometric parameters like bond lengths and angles. scirp.orgmdpi.com

Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. austinpublishinggroup.com The difference between these orbital energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. mdpi.com For instance, studies on tetrahydroisoquinoline derivatives have shown that low HOMO-LUMO gaps indicate a soft nature and high reactivity. mdpi.com These calculations provide a foundational understanding of the molecule's electronic behavior and potential for chemical interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govrsc.org This method has become a standard tool for calculating and interpreting optical properties, such as UV-visible absorption and emission spectra. rsc.org By simulating electronic transitions, TD-DFT can predict the absorption maxima (λ_max) and the nature of these transitions (e.g., π → π*). bgsu.eduacs.org

For aromatic systems like isoquinoline derivatives, TD-DFT calculations can elucidate how structural modifications influence photophysical properties. acs.org For example, in studies of indolo[3,2-c]isoquinolones, TD-DFT has been used to understand how different substituent groups affect absorption and emission wavelengths. nih.gov The calculations can reveal the contributions of various molecular orbitals to specific electronic transitions, typically showing that the primary absorption peak is related to the HOMO → LUMO transition. acs.org Furthermore, TD-DFT can be combined with models like the Polarizable Continuum Model (PCM) to account for solvent effects on the optical properties, providing a more accurate comparison with experimental results. acs.org

Analysis of Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Electrophilicity Index)

Global reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical reactivity and stability. researchgate.net These parameters are typically calculated from the energies of the HOMO and LUMO orbitals based on Koopman's theorem. mdpi.comkashanu.ac.ir

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron, approximated as IP = -E(HOMO). High IP values suggest good electronic stability. mdpi.comutm.my

Electron Affinity (EA): The energy released when an electron is added, approximated as EA = -E(LUMO). mdpi.comutm.my

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = ½ (IP - EA). Softer molecules (lower η) are generally more reactive. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (µ): Describes charge transfer within a system in its ground state; reactivity tends to increase with µ. mdpi.com

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, calculated as ω = µ²/2η. A higher index indicates a better electrophile. mdpi.com

These descriptors provide a framework for comparing the reactivity of different molecules. For example, a computational study on tetrahydroisoquinoline derivatives calculated these parameters to assess their reactivity and electronic stability. mdpi.com

Table 1: Global Reactivity Descriptors for a Tetrahydroisoquinoline Derivative (IVa) (Data sourced from a study on tetrahydroisoquinoline derivatives, as a representative example for the isoquinoline class.)

| Parameter | Value (eV) | Formula |

| E(HOMO) | -5.64 | - |

| E(LUMO) | -1.78 | - |

| Ionization Potential (IP) | 5.64 | -E(HOMO) |

| Electron Affinity (EA) | 1.78 | -E(LUMO) |

| HOMO-LUMO Gap (E_H-L) | 3.86 | E(LUMO) - E(HOMO) |

| Chemical Hardness (η) | 1.93 | ½ (IP - EA) |

| Chemical Potential (µ) | -3.71 | - (IP + EA) / 2 |

| Electrophilicity Index (ω) | 3.56 | µ² / 2η |

This data is for compound IVa from a study by Bakhite et al. and serves as an illustrative example of reactivity descriptors calculated for an isoquinoline-related structure. mdpi.com

Noncovalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules, particularly in biological systems. NCI analysis is a computational technique used to visualize and identify weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. researchgate.netnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic properties and characterize chemical bonds, including noncovalent ones. nih.govscirp.org

When applied to isoquinoline derivatives, these methods can elucidate the nature of intramolecular and intermolecular interactions. nih.govacs.org For example, in a pyrazolo[3,4-g]isoquinoline derivative, QTAIM and NCI calculations were used to study intramolecular noncovalent interactions. nih.govacs.org QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its value and its Laplacian) can confirm the presence and strength of an interaction, distinguishing between covalent and noncovalent bonds. scirp.orgacs.org The combined use of NCI plots and QTAIM provides a detailed picture of the bonding landscape, highlighting the specific forces that stabilize the molecular conformation. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to explore and quantify intermolecular interactions within a crystal lattice. acs.org The surface is generated by partitioning the crystal's electron density into molecular fragments, defining a region where the contribution from a given molecule exceeds that of all other molecules in the crystal. acs.org

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dispiro-isoquinoline Derivative (Data sourced from a study on 4′-(2-chlorophenyl)-1′-methyl-3′′-phenyl-7′′,8′′-dihydro-5′′H-dispiro[indoline-3,2′-pyrrolidine-3′,6′′-isoquinoline]-2,5′′-dione, as a representative example.)

| Contact Type | Contribution (%) |

| H···H | 52.3 |

| C···H/H···C | 23.3 |

| O···H/H···O | 8.5 |

| Cl···H/H···Cl | 8.4 |

| N···H/H···N | 4.1 |

This data illustrates the relative importance of different noncovalent interactions in the crystal packing of an isoquinoline-containing compound. iucr.org

Molecular Modeling and Dynamics in Biological Contexts

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. 13.235.221 This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and predict their binding modes at the active sites of therapeutic targets. 13.235.221researchgate.net

Derivatives of the isoquinoline scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. researchgate.netresearchgate.net For example, isoquinoline derivatives have been docked into the active sites of various enzymes and proteins, including:

Thymidine Phosphorylase: An enzyme implicated in angiogenesis, where docking studies help to understand the inhibitory mechanism of novel isoquinoline compounds. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): A protein linked to Parkinson's disease, where docking of a pyrazolo[3,4-g]isoquinoline derivative was performed to probe its binding efficiency as a potential inhibitor. nih.govfigshare.com

Janus Kinase (JAK) proteins: Docking analysis has been used to investigate the binding of isoquinoline-fused bicycles to different JAK proteins, which are involved in inflammatory diseases. 13.235.221

E. coli DNA Gyrase: Tetrahydroisoquinoline-conjugated dipeptides were docked against this bacterial enzyme to understand their promising antimicrobial activity. nih.gov

These studies typically analyze the binding affinity (often expressed as a docking score or binding energy) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the isoquinoline derivative and the amino acid residues in the target's active site. 13.235.221 The results provide crucial insights for structure-activity relationship (SAR) studies and guide the design of new, more potent inhibitors. researchgate.net

Molecular Dynamics Simulations to Explore Binding Conformations

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively detailed in publicly available research, the methodologies applied to analogous isoquinoline derivatives provide a robust framework for understanding its potential binding behaviors. MD simulations are powerful computational tools used to estimate the stability and corresponding energy of ligands bound to their target proteins, overcoming the static limitations of molecular docking by accounting for protein conformational changes, solvation effects, and entropic contributions. researchgate.net

Research on other isoquinoline alkaloids, for instance, has utilized MD simulations to validate docking results and explore the stability of ligand-protein complexes. In a study investigating isoquinoline alkaloids as potential inhibitors for the human androgen receptor, MD simulations suggested that compounds like Berberine and Palmatine formed stable complexes with the receptor's active site. tandfonline.com These simulations are crucial for confirming that the binding conformation predicted by docking is maintained in a dynamic, more realistic environment. researchgate.netresearchgate.net The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time; a converged and stable RMSD value indicates a stable binding mode. researchgate.net

Table 1: Representative Binding Affinity of Isoquinoline Alkaloids from Docking Studies (Note: This data is for related isoquinoline compounds to illustrate the type of results obtained in such studies.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Berberine | Androgen Receptor (1E3G) | -8.23 | (Not specified in abstract) |

| Palmatine | Androgen Receptor (1E3G) | -6.71 | (Not specified in abstract) |

| Magnoflorine | Insulin Receptor | -6.31 | ASP 1083, ALA 1028, VAL 1010, MET 1076 |

This table was generated based on findings from a computational investigation of four isoquinoline alkaloids. tandfonline.com

ADMET Prediction and Analysis

ADMET prediction tools like SwissADME and admetSAR are frequently used to assess a molecule's pharmacokinetic and pharmacodynamic properties. parssilico.comdovepress.com Key parameters evaluated include:

Absorption: Predictions of gastrointestinal (GI) absorption and permeability through the blood-brain barrier (BBB) are fundamental. High GI absorption is crucial for orally administered drugs. dovepress.com

Distribution: Lipophilicity (LogP) and water solubility are assessed to predict how a compound will distribute throughout the body's aqueous and lipid environments. parssilico.com

Metabolism: The potential for a compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key prediction. Inhibition of these enzymes can lead to drug-drug interactions. dovepress.com

Drug-Likeness: Rules such as Lipinski's Rule of Five are applied to evaluate whether a compound has physicochemical properties consistent with orally active drugs. researchgate.netdovepress.com The rule states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen-bond donors, more than 10 hydrogen-bond acceptors, a molecular weight greater than 500 daltons, and a LogP greater than 5. dovepress.com

Toxicity: Predictions for properties such as mutagenicity, carcinogenicity, and hepatotoxicity are vital for flagging potentially harmful compounds early in the discovery pipeline. parssilico.comdovepress.com

Studies on various isoquinoline derivatives have shown they generally exhibit good predicted oral bioavailability and align with Lipinski's rules. researchgate.netresearchgate.net For example, computational analyses of certain isoquinoline derivatives intended as SARS-CoV-2 inhibitors showed that the top candidates did not violate any of Lipinski's or Veber's parameters, suggesting a potential for oral administration. researchgate.net

Table 2: Representative Predicted ADMET Properties for Isoquinoline Derivatives (Note: This table presents a hypothetical analysis for a representative isoquinoline derivative based on parameters commonly evaluated in computational studies.)

| ADMET Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. dovepress.com |

| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low probability of interfering with the metabolism of other drugs processed by this enzyme. dovepress.com |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. dovepress.com |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability is likely. dovepress.com |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Indicates a low likelihood of being mutagenic. |

| Hepatotoxicity | Non-toxic | Indicates a low risk of causing liver damage. dovepress.com |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Regioselective Functionalization at C4

The C4 position of the isoquinoline (B145761) nucleus is a key site for substitution to modulate biological activity. 4-Iodoisoquinoline is an excellent precursor for this purpose, enabling functionalization through various cross-coupling reactions. However, accessing C4-functionalized isoquinolines is often challenging, traditionally requiring either the de novo construction of an already substituted isoquinoline core or cross-coupling reactions on pre-functionalized C4-halo-isoquinolines. nih.gov Recent research has focused on developing more direct, efficient, and regioselective methods.

A significant advancement is the development of a metal-free, iodine-catalyzed multiple C–H bond functionalization of un-functionalized isoquinolines with methylarenes. rsc.org This process proceeds through a sequence of benzylic sp³ C–H iodination, N-benzylation, amidation, and double sp² C–H oxidation to yield N-benzyl isoquinoline-1,3,4-triones, demonstrating a novel approach to functionalize the C4 position. rsc.org Another innovative, metal-free method achieves C4-alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile via a temporary dearomatization strategy. nih.gov This procedure is notable for not requiring an N-activating group on the isoquinoline substrate. nih.gov

Palladium- and rhodium-catalyzed reactions have also been pivotal. For instance, a versatile four-component coupling of an aryl bromide, a methyl ketone, an electrophile, and ammonium (B1175870) chloride has been developed to deliver isoquinolines with diverse functionality at the C4 position. acs.org Similarly, rhodium(III)-catalyzed [4+2] annulation of α-diazoketoesters and 2-arylbenzimidazoles allows for the synthesis of complex fused isoquinoline structures. nih.gov Furthermore, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.com

Direct iodination of the isoquinoline core is also a subject of study. A metal-free method using tert-butylhydroperoxide to mediate C-H functionalization has been shown to produce this compound from isoquinoline in high yield (88%). rsc.org Additionally, electrophilic cyclization of 2-alkynylbenzaldoximes with iodine provides an efficient route to this compound N-oxides, which can be further functionalized via palladium-catalyzed cross-coupling reactions. researchgate.net

Table 1: Selected Recent Strategies for C4-Functionalization of Isoquinoline

| Method | Key Reagents/Catalysts | Position Functionalized | Key Features | Reference(s) |

| Temporary Dearomatization | Benzoic acid, vinyl ketones | C4 | Metal-free, no N-activating group required | nih.gov |

| Oxidative C-H Functionalization | Iodine, methylarenes, TBHP | C1, C3, C4 | Metal-free, multiple C-H bonds functionalized | rsc.org |

| Four-Component Coupling | Aryl bromide, ketone, electrophile, NH₄Cl | C4 | Modular, allows diverse C4 substituents | acs.org |

| Direct C-H Iodination | Isoquinoline, I₂, TBHP | C4 | Metal-free, high yield | rsc.org |

| Pd-Catalyzed Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | C3, C4 | High regioselectivity for dihydroisoquinolones | mdpi.com |

| Electrophilic Cyclization | 2-Alkynylbenzaldoximes, Iodine | C4 | Forms this compound N-oxides | researchgate.net |

Exploration of New Pharmacological Targets and Therapeutic Applications for this compound Derivatives